molecular formula C6H9ClN2 B2481874 Pyridin-2-ylmethanamine hydrochloride CAS No. 84359-11-5

Pyridin-2-ylmethanamine hydrochloride

Cat. No.: B2481874
CAS No.: 84359-11-5
M. Wt: 146.61
InChI Key: WOXFMYVTSLAQMO-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethanamine hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2 and its molecular weight is 146.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyridin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQQURYZPUHQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50638231
Record name 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-11-5
Record name NSC142564
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50638231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide on Pyridin-2-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of Pyridin-2-ylmethanamine hydrochloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document delineates its core physical and chemical properties, spectroscopic characteristics, reactivity, and applications, with a focus on its role in coordination chemistry and pharmaceutical synthesis. Furthermore, it offers detailed protocols and safety guidelines to ensure its effective and safe utilization in a laboratory setting.

Nomenclature and Molecular Structure

Pyridin-2-ylmethanamine, also widely known as 2-picolylamine, is an organic compound featuring a pyridine ring substituted at the 2-position with an aminomethyl group.[1] The hydrochloride salt is the protonated form of this amine, which exists as a crystalline solid, enhancing its stability and ease of handling compared to the air-sensitive liquid free base.[1]

  • IUPAC Name: 1-(Pyridin-2-yl)methanamine hydrochloride

  • Common Names: 2-Picolylamine hydrochloride, 2-(Aminomethyl)pyridine hydrochloride

  • CAS Number: 3731-51-9 (Free Base)[2]

  • Molecular Formula: C₆H₉ClN₂

  • Molecular Weight: 144.61 g/mol

The structure consists of a pyridinium cation and a chloride anion. The positive charge is localized on the protonated aminomethyl group and, through resonance, delocalized across the pyridine ring.

Caption: Structure of this compound.

Physicochemical Properties

The properties of this compound differ significantly from its free base form. The data presented below is for the free base unless otherwise specified, as it is more commonly reported. The hydrochloride salt is a solid with higher water solubility and a significantly higher melting point.

PropertyValueSource(s)
Appearance Colorless to yellowish oily liquid (Free Base)[1][3]
Melting Point -20 °C (Free Base)[4]
Boiling Point 82-85 °C @ 12 mmHg; 203 °C @ 760 mmHg (Free Base)[1][4][5]
Density 1.049 g/mL at 25 °C (Free Base)[4][5]
Flash Point 90 °C (194 °F)[1][5]
Water Solubility Soluble[1]
pKa pKₐ₁: 2.31 (+2); pKₐ₂: 8.79 (+1) (at 25 °C)[1]
Refractive Index n²⁰/D 1.544 - 1.578 (Free Base)[1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for verifying the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protonation of the amine and pyridine nitrogen results in a significant downfield shift for all protons compared to the free base.[6] The spectrum is expected to show four distinct aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons, and a broad signal for the ammonium (-NH₃⁺) protons. The integration of these signals would correspond to a 4:2:3 ratio.

    • ¹³C NMR: The spectrum will display six signals corresponding to the five carbons of the pyridine ring and the one methylene carbon.

  • Infrared (IR) Spectroscopy: Key vibrational bands include a broad N-H stretch for the ammonium group (around 3000-3200 cm⁻¹) and C=N and C=C stretching vibrations characteristic of the aromatic pyridine ring (around 1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show a parent ion peak corresponding to the cationic portion of the molecule, [M+H]⁺, at m/z 109.1.

Chemical Properties and Reactivity

Ligand and Coordination Chemistry

Pyridin-2-ylmethanamine is a classic bidentate ligand, capable of coordinating to a metal center through both the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the primary amine.[4] This chelation forms a stable five-membered ring, a common motif in coordination chemistry. This property is foundational to its use in catalysis and the formation of novel metal complexes.

G M Metal Ion (M) Complex Stable Chelate Complex M->Complex Formation Ligand Pyridin-2-ylmethanamine Ligand->M Pyridine N coordinates Ligand->M Amine N coordinates

Caption: Chelation of a metal ion by Pyridin-2-ylmethanamine.

A notable application is in the synthesis of Baratta's catalyst, RuCl₂(PPh₃)₂(ampy), which is highly efficient for transfer hydrogenation reactions.[4] Additionally, iron complexes of this ligand have been shown to exhibit spin crossover behavior, a property of interest in materials science.[4]

Reactivity in Organic Synthesis

As a primary amine, this compound is a versatile building block in organic synthesis.[1][7] It serves as a nucleophile in various reactions. Before use in most organic reactions, it must be neutralized with a base to liberate the free amine. A common application is in reductive amination to form secondary amines, a key step in the synthesis of many pharmaceutical targets.[8][9]

Exemplary Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of a secondary amine using Pyridin-2-ylmethanamine, adapted from methodologies found in patent literature.[9]

  • Reaction Setup: In a round-bottomed flask, dissolve the aldehyde or ketone substrate (1.0 eq.) in a suitable alcoholic solvent, such as methanol (MeOH).

  • Amine Addition: Add this compound (1.1 eq.) followed by a non-nucleophilic base like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq.) to liberate the free amine in situ.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise.

    • Scientist's Note: NaBH₃CN and STAB are preferred over the more reactive NaBH₄ because they are less likely to reduce the starting aldehyde or ketone, selectively reducing the protonated imine intermediate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

start Start: Aldehyde/Ketone + Pyridin-2-ylmethanamine HCl step1 Add Base (e.g., TEA) in MeOH start->step1 step2 Imine/Iminium Formation (Stir at RT) step1->step2 step3 Add Reducing Agent (e.g., NaBH₃CN at 0°C) step2->step3 step4 Aqueous Workup & Extraction step3->step4 end Purified Secondary Amine step4->end

Caption: Workflow for a typical reductive amination reaction.

Applications in Drug Discovery and Materials Science

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Pyridin-2-ylmethanamine provides a strategic entry point for incorporating this scaffold.

  • Antitubercular Agents: Derivatives have been designed as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for developing new treatments for tuberculosis.[11]

  • Central Nervous System (CNS) Agents: Certain derivatives act as 5-HT₁ₐ receptor agonists, showing potential for development as antidepressants and analgesics.[12]

  • Anticancer Research: It has been used to synthesize platinum(II) complexes that interact with DNA, exhibiting moderate cytotoxicity and potential as anticancer agents.

  • Materials Science: The free amine is used to functionalize polymer resins to facilitate the adsorption of specific metal ions from aqueous solutions.

Safety, Handling, and Storage

Pyridin-2-ylmethanamine and its salts are corrosive and require careful handling.[3][13]

Hazard InformationDetails
GHS Pictograms GHS05 (Corrosive)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.[1][3][4] H335: May cause respiratory irritation.[3][4] H302 + H312: Harmful if swallowed or in contact with skin.[13]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][14] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P310: Immediately call a POISON CENTER or doctor/physician.[3]
  • Handling: All manipulations should be performed in a well-ventilated fume hood.[15] Avoid direct contact with the substance.[15] Ensure that eyewash stations and safety showers are readily accessible.[3][13]

  • Storage: Store in a cool, well-ventilated, dry area in a tightly sealed container.[3][15] The free base is sensitive to air and moisture and should be stored under an inert atmosphere (e.g., Argon).[1][15]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[15][16]

  • Decomposition: Thermal decomposition may produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and oxides of nitrogen.[3][15]

Conclusion

This compound is a compound of significant utility in both academic research and industrial drug development. Its value stems from the combination of a primary amine nucleophile and the electronically distinct pyridine scaffold. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel catalysts, materials, and therapeutic agents.

References

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Li, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Wikipedia. (n.d.). 2-Picolylamine. Retrieved from [Link]

  • Bligh, S.W.A., et al. (2009). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch, University of Westminster. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-Picolylamine CAS#: 3731-51-9. Retrieved from [Link]

  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques. Retrieved from [Link]

Sources

Technical Guide: Stability Profiling and Degradation Pathways of Pyridin-2-ylmethanamine Hydrochloride

[1]

Executive Summary

Pyridin-2-ylmethanamine hydrochloride (also known as 2-picolylamine HCl or 2-(aminomethyl)pyridine HCl) is a critical bidentate ligand in coordination chemistry and a versatile intermediate in pharmaceutical synthesis.[1][2][3][4] While the hydrochloride salt form offers improved stability over the free base, it introduces specific challenges related to hygroscopicity and ionic degradation mechanisms.

This guide provides a comprehensive technical analysis of the compound's stability profile. It details the mechanistic pathways of degradation—specifically oxidative deamination and dimerization—and establishes a self-validating analytical framework for quality control in drug development environments.

Physicochemical Profile & Stability Baseline

Understanding the intrinsic properties of the molecule is the prerequisite for any stability study. The presence of both a pyridine ring and a primary benzylic-type amine creates a unique reactivity profile.[1]

PropertyValue / CharacteristicStability Implication
CAS Number 3731-51-9 (Free base) / Salt specificUnique identifier for regulatory filing.[1]
Structure Pyridine ring substituted at C2 with a methylamine group.The benzylic position is susceptible to auto-oxidation.[1]
pKa ~8.8 (Amine), ~2.3 (Pyridine N)At physiological pH, the amine is protonated, offering some oxidative protection.
Hygroscopicity High (HCl salt)Prone to deliquescence; moisture uptake accelerates hydrolysis and ionic mobility.
Melting Point ~150–152 °C (HCl salt)Sharp endotherm indicates purity; broadening indicates degradation.
The pH-Stability Relationship

The stability of Pyridin-2-ylmethanamine is heavily pH-dependent.[1]

  • Acidic Conditions (pH < 4): The protonated ammonium group (

    
    ) is electron-withdrawing and resistant to oxidation.[1] The molecule is maximally stable here.
    
  • Basic Conditions (pH > 9): The free amine (

    
    ) is released. The lone pair becomes available for radical attack, leading to rapid oxidative deamination and subsequent dimerization.
    

Degradation Pathways: Mechanistic Analysis

The degradation of this compound follows three primary vectors: Oxidative Deamination, Dimerization, and Photolysis.[1]

Oxidative Deamination (The Primary Pathway)

Like benzylamine, the methylene bridge adjacent to the pyridine ring is the "weak link." Upon exposure to air (specifically radical initiators) or strong oxidants, the C-H bond at the benzylic position is abstracted.

  • Radical Formation: Abstraction of a benzylic hydrogen forms a carbon-centered radical stabilized by the pyridine ring.

  • Imine Intermediate: Reaction with

    
     leads to a peroxide radical, eventually eliminating water/ammonia to form the imine or aldehyde directly.
    
  • Terminal Product: The intermediate hydrolyzes to Picolinaldehyde (2-Pyridinecarboxaldehyde) . Further oxidation yields Picolinic Acid .

Dimerization (Condensation)

Once Picolinaldehyde is generated (via Pathway 2.1), it acts as an electrophile reacting with the remaining intact Pyridin-2-ylmethanamine.[1]

  • Mechanism: Nucleophilic attack of the primary amine on the aldehyde carbonyl.

  • Product: Formation of a Schiff Base Dimer (N-(pyridin-2-ylmethyl)-1-(pyridin-2-yl)methanimine).[1] This is a common yellow/orange impurity observed in aged samples.

Photolytic Degradation

The pyridine ring absorbs strongly in the UV region. Prolonged exposure to UV light (specifically <300 nm) can induce ring-opening reactions or polymerization of the degradation products, resulting in intractable tars.

Visualization of Degradation Pathways

The following diagram illustrates the causal relationships between these pathways.

DegradationPathwaysParentPyridin-2-ylmethanamine(Parent API)RadicalBenzylic RadicalIntermediateParent->RadicalOxidation (Air/Peroxide)DimerSchiff Base Dimer(Condensation Product)Parent->Dimer+ Aldehyde (Condensation)PhotoRing Opening/PolymerizationParent->PhotoUV Light (<300nm)AldehydePicolinaldehyde(Degradant A)Radical->Aldehyde- NH3AcidPicolinic Acid(Degradant B)Aldehyde->AcidFurther OxidationAldehyde->Dimer

Caption: Mechanistic flow of Pyridin-2-ylmethanamine degradation showing oxidation to aldehyde/acid and subsequent dimerization.

Analytical Strategy: Self-Validating Protocols

To monitor these pathways, a robust Reverse Phase HPLC (RP-HPLC) method is required.[1] Standard C18 columns may show peak tailing due to the interaction between the basic pyridine nitrogen and residual silanols.

Recommended HPLC Methodology
  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) to minimize silanol interactions.[1] Alternatively, use a HILIC mode for the polar HCl salt.

  • Mobile Phase A: 10mM Ammonium Acetate buffer (pH 8.0) or 0.1% TFA (pH 2.0). Note: High pH suppresses protonation, improving peak shape for basic pyridines.

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV at 254 nm (Pyridine

    
     transition).
    
Method Development Decision Tree

MethodDevStartStart Method DevelopmentSolubilityCheck Solubility(Water/ACN)Start->SolubilityModeSelectSelect ModeSolubility->ModeSelectRPReverse Phase (C18)ModeSelect->RPHydrophobicHILICHILICModeSelect->HILICVery Polar/SaltTailingPeak Tailing Observed?RP->TailingAddModAdd Modifier:0.1% TFA or TEATailing->AddModYes (Acidic pH)pHAdjustAdjust pH > pKa(Use pH 9-10 stable column)Tailing->pHAdjustYes (Basic pH)FinalFinalize MethodTailing->FinalNoAddMod->FinalpHAdjust->Final

Caption: Decision logic for optimizing HPLC separation of basic pyridine derivatives.

Forced Degradation (Stress Testing) Protocols

These protocols are designed to validate the analytical method's specificity (ability to separate degradants from the API).

Acid/Base Hydrolysis

Although the C-N bond is robust, these tests screen for unexpected lability.

  • Preparation: Dissolve API to 1 mg/mL in 0.1 N HCl (Acid) and 0.1 N NaOH (Base).

  • Stress: Reflux at 60°C for 4–8 hours.

  • Neutralization: Neutralize samples to pH 7.0 before injection.

  • Target: Look for Picolinic acid (hydrolysis of potential oxidative intermediates) or ring degradation.

Oxidative Stress (Critical)

This is the most relevant stress test for this molecule.

  • Preparation: Dissolve API to 1 mg/mL in 3%

    
    .
    
  • Stress: Incubate at Room Temperature (RT) for 2–24 hours. Caution: Pyridines can form N-oxides under harsh conditions.[1]

  • Observation: Watch for the emergence of Picolinaldehyde (early eluter) and N-oxide species.

Photostability[1]
  • Preparation: Solid state (thin layer in quartz dish) and Solution (1 mg/mL in quartz vial).

  • Stress: Expose to 1.2 million lux hours (ICH Q1B standard).

  • Control: Wrap a duplicate sample in aluminum foil to distinguish thermal effects from light effects.

Storage and Handling Recommendations

Based on the degradation pathways identified, the following storage protocols are mandatory to ensure integrity.

ParameterRecommendationRationale
Temperature -20°C (Long term)Slows kinetic rate of auto-oxidation and dimerization.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen, preventing the radical initiation step of Pathway 2.1.
Container Amber Glass / OpaqueBlocks UV light to prevent photolytic ring opening.
Desiccant RequiredThe HCl salt is hygroscopic; moisture facilitates hydrolysis and caking.

References

  • National Institutes of Health (NIH) . (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Technical Guide: Pyridin-2-ylmethanamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridin-2-ylmethanamine hydrochloride (also known as 2-picolylamine hydrochloride) is a high-value bifunctional building block in organic and organometallic synthesis. Its utility stems from the coexistence of a basic primary amine (pKₐ ~8.8) and a pyridine nitrogen (pKₐ ~5.2) separated by a single methylene spacer. This specific geometry allows it to act as a versatile bidentate ligand, a precursor for tripodal ligands (e.g., TPA/TPEN), and a pharmacophore scaffold in kinase inhibitors and metallo-enzyme targeting drugs.

While the free base (CAS 3731-51-9) is a liquid prone to oxidation and carbonate formation upon air exposure, the hydrochloride salt (typically dihydrochloride, CAS 7003-74-9) offers superior shelf-stability. However, its successful application requires precise "free-basing" protocols to unlock the nucleophilicity of the primary amine without compromising the pyridine ring's integrity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 1-(Pyridin-2-yl)methanamine dihydrochloride
Common Name 2-Picolylamine[1][2] · 2HCl
CAS No.[1][3] (Free Base) 3731-51-9
CAS No. (2HCl Salt) 7003-74-9
Molecular Formula C₆H₁₀Cl₂N₂ (Salt) / C₆H₈N₂ (Base)
Molecular Weight 181.06 g/mol (Salt) / 108.14 g/mol (Base)
pKₐ (Pyridine N) ~2.3 (in salt form), ~5.2 (free base)
pKₐ (Primary Amine) ~8.8
Solubility Salt: Water, Methanol. Base: DCM, Chloroform, Toluene.
Structural Reactivity Analysis

The molecule features two distinct nitrogen centers. The primary amine (-NH₂) is the kinetic nucleophile, readily participating in alkylation and condensation reactions. The pyridine nitrogen is less nucleophilic but acts as a thermodynamic anchor for metal coordination. In the hydrochloride form, both nitrogens are protonated (


 and 

), rendering the molecule chemically inert until neutralized.

Critical Protocol: Controlled Free-Basing

Why this matters: Direct use of the hydrochloride salt in non-polar solvents or base-sensitive reactions (e.g., organometallic catalysis) often leads to poor yields or catalyst poisoning. You must generate the free base in situ or isolate it prior to the main reaction.

Workflow Diagram: Activation & Reactivity

G cluster_0 Storage Form cluster_1 Activation cluster_2 Applications Salt 2-Picolylamine Dihydrochloride (Stable Solid) Neut Neutralization (NaOH/DABCO) Salt->Neut Dissolve in H2O/MeOH FreeBase Free Base (Reactive Nucleophile) Neut->FreeBase pH > 10 Extract DCM Ligand Ligand Synthesis (TPA/TPEN) FreeBase->Ligand Alkylation Pharma Reductive Amination (Drug Intermediates) FreeBase->Pharma Condensation

Caption: The activation workflow from stable salt to reactive nucleophile is the critical first step in all synthetic applications.

Method A: Isolation of Free Base (For anhydrous reactions)
  • Dissolution: Dissolve 10 mmol of 2-picolylamine·2HCl in minimal water (approx. 5 mL).

  • Basification: Cool to 0°C. Add 5M NaOH dropwise until pH > 12. The solution will become cloudy as the free amine oils out.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x 10 mL).

    • Note: Avoid prolonged exposure to air to prevent carbonate formation.

  • Drying: Dry combined organics over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Remove solvent under reduced pressure (keep bath < 40°C) to yield the pale yellow oil. Use immediately.

Method B: In Situ Neutralization (For reductive aminations)

For reactions in methanol or ethanol, add the salt directly to the vessel followed by 1.0 - 2.0 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . Stir for 15 minutes before adding the electrophile (aldehyde/ketone).

Application I: Synthesis of Tripodal Ligands (TPA)

Tris(2-pyridylmethyl)amine (TPA) is a canonical ligand in bioinorganic chemistry, used to model non-heme iron enzymes. The synthesis relies on the double alkylation of 2-picolylamine.

Mechanistic Insight

The reaction is a nucleophilic substitution (


) where the primary amine of 2-picolylamine attacks 2-picolyl chloride. The pyridine nitrogens assist by stabilizing intermediates via weak hydrogen bonding, but can also lead to over-alkylation (quaternization) if stoichiometry is not controlled.
Synthetic Protocol (TPA Synthesis)

Reference: Canary et al. (1998) Inorg. Synth. [1]

  • Reagents:

    • 2-Picolylamine (Free base): 1.0 eq

    • 2-Picolyl chloride hydrochloride: 2.1 eq

    • NaOH (aq): Excess (to maintain basic pH)

  • Procedure:

    • Combine reagents in water/DCM biphasic mixture.

    • Stir vigorously at room temperature for 2-3 days.

    • The biphasic condition acts as a phase-transfer system, keeping the alkylated product in the organic layer and preventing quaternization.

  • Purification:

    • Separate organic layer, dry, and evaporate.

    • Recrystallize from hexane/ethyl acetate to yield white crystals.

Application II: Pharmaceutical Intermediates (Reductive Amination)

In drug discovery, the 2-picolyl group is often introduced to improve solubility (via protonation of the pyridine) or to target metallo-enzymes (via chelation).

Reaction Pathway

The reaction proceeds via the formation of an imine (Schiff base) followed by hydride reduction.

Reaction Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine -H2O (MeOH, pH 5-6) Amine 2-Picolylamine (Free Base) Amine->Imine Product Secondary Amine (Target) Imine->Product NaBH(OAc)3 Reduction

Caption: Standard reductive amination pathway. The pyridine ring remains spectator during the imine reduction.

Optimized Protocol
  • Imine Formation:

    • Dissolve Aldehyde (1.0 eq) and 2-Picolylamine (1.1 eq) in 1,2-Dichloroethane (DCE) or Methanol.

    • Crucial: If using the HCl salt, add 1.1 eq of TEA.

    • Stir for 30-60 mins to ensure imine formation.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

    • STAB is preferred over

      
       because it selectively reduces the imine without reducing the aldehyde starting material, preventing side reactions.
      
    • Stir at room temperature for 4-16 hours.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM.

    • Purify via flash chromatography (typically requires 1-5% MeOH in DCM due to polarity).

Safety & Stability Guidelines

  • Hygroscopicity: The hydrochloride salt is extremely hygroscopic. Store in a desiccator. If the solid becomes sticky/wet, recrystallize from Ethanol/Ether before use to ensure accurate stoichiometry.

  • Corrosivity: The free base is corrosive and a skin irritant. It can cause severe eye damage. Always handle in a fume hood.

  • Storage:

    • Salt: Room temperature, dry, sealed.

    • Free Base: 2-8°C, under Argon/Nitrogen. Darkens upon oxidation.

References

  • Canary, J. W., Wang, Y., & Roy, R. (1998). Tris[(2-pyridyl)methyl]amine (TPA) and (+)-Bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethylamine (α-MeTPA). Inorganic Syntheses, 32, 70-75. Link

  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link

  • Sigma-Aldrich. Product Specification: 2-Picolylamine.[5][1][6][2][7][8] Link[6][2]

  • Fringuelli, F., et al. (2004). Solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine. Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note: Pyridin-2-ylmethanamine Hydrochloride in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridin-2-ylmethanamine (2-picolylamine) is a versatile bidentate (


-donor) ligand extensively used in transition metal catalysis, particularly for Ruthenium-catalyzed transfer hydrogenation  and Copper-mediated Atom Transfer Radical Polymerization (ATRP) . While the free amine is liquid, hygroscopic, and sensitive to carbon dioxide (forming carbamates), the hydrochloride salt  is the preferred commercial form due to its superior shelf stability and ease of handling. This guide provides rigorous protocols for converting the stable hydrochloride precursor into active catalytic species, ensuring reproducibility in drug discovery and polymer synthesis workflows.

Part 1: Ligand Profile & Activation Strategy

The "Why" of the Hydrochloride Salt

Expert Insight: Novice researchers often struggle with the free base of 2-picolylamine because it rapidly absorbs atmospheric moisture and CO


, altering the stoichiometry of metal complexation. The hydrochloride salt (

) is a robust solid that allows for precise weighing. However, it must be neutralized (deprotonated) to coordinate effectively with soft transition metals.
Activation Protocols

Choose the protocol based on your application's sensitivity to water and salt byproducts.

Protocol A: In-Situ Deprotonation (One-Pot)

Best for: Robust catalytic systems (e.g., aqueous/alcohol solvents) or when salt byproducts (e.g.,


) do not interfere.
  • Weighing: Calculate the molar amount of Pyridin-2-ylmethanamine

    
     2HCl.
    
  • Solvent Addition: Suspend the salt in the reaction solvent (e.g., Methanol, Ethanol, or 2-Propanol).

  • Base Addition: Add 2.05 equivalents of Triethylamine (

    
    ) or DBU per mole of ligand.
    
    • Note: The solution will clarify as the free amine is released and the organic ammonium chloride dissolves (or precipitates, depending on solvent).

  • Metal Addition: Add the metal precursor (e.g.,

    
    ) directly to this mixture.
    
Protocol B: Biphasic Extraction (Isolation of Free Base)

Best for: Air-sensitive organometallics or strictly anhydrous non-polar solvents (Toluene, THF).

  • Dissolution: Dissolve 5.0 g of the HCl salt in 15 mL of minimal distilled water.

  • Neutralization: Slowly add 5M NaOH until pH > 12. The oil (free amine) will separate.

  • Extraction: Extract 3x with Dichloromethane (DCM).

  • Drying: Dry combined organic layers over anhydrous

    
     for 30 mins.
    
  • Concentration: Filter and remove solvent via rotary evaporation.

  • Storage: Store the resulting pale yellow oil under Argon at 4°C. Use within 48 hours.

Part 2: Application Case Studies

Application 1: Ruthenium-Catalyzed Transfer Hydrogenation

Context: This is the "Gold Standard" application for the mono-ligand. The primary amine (


) of the ligand participates in the "outer-sphere" mechanism, acting as a proton shuttle (Noyori-type mechanism), significantly accelerating ketone reduction.
Experimental Workflow: Synthesis of trans-RuCl

(PPh

)

(Picam)

Target Complex: trans-Dichlorobis(triphenylphosphine)(2-aminomethylpyridine)ruthenium(II)

Reagents:

  • 
     (Precursor)[1]
    
  • Pyridin-2-ylmethanamine

    
     2HCl
    
  • Triethylamine (

    
    )
    
  • Solvent: Dichloromethane (DCM) and Hexane

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Ligand Activation: Add Pyridin-2-ylmethanamine

    
     2HCl (1.0 mmol) and DCM (10 mL). Add 
    
    
    
    (2.1 mmol) and stir for 10 min.
  • Complexation: Add

    
     (1.0 mmol). The solution typically changes color (often brown to orange/red) as the labile 
    
    
    
    ligand is displaced by the chelating amine.
  • Reaction: Stir at Room Temperature (RT) for 4–6 hours.

  • Purification: Concentrate the solution to ~2 mL. Slowly layer Hexane (20 mL) on top to induce crystallization.

  • Isolation: Filter the orange/yellow crystals, wash with cold hexane, and dry under vacuum.

Catalytic Reaction (Transfer Hydrogenation):

  • Substrate: Acetophenone (1.0 mmol).

  • Catalyst: 0.5 mol% of the isolated Ru-complex.

  • H-Source: 2-Propanol (also acts as solvent).[2]

  • Base: KOH (1.0 mol%) - Crucial for generating the active hydride species.

  • Conditions: Reflux (82°C) for 30-60 mins.

Visualization: Catalytic Cycle & Mechanism

The following diagram illustrates the "Metal-Ligand Cooperative" mechanism where the ligand's


 group aids in 

delivery.

G Precursor Pre-Catalyst Ru-Cl-NH2 ActiveHydride Active Species Ru-H...NH-H (16e- Species) Precursor->ActiveHydride Base (KOH) 2-Propanol TransitionState Transition State Outer-Sphere H-Transfer (6-membered ring) ActiveHydride->TransitionState + Ketone Substrate ProductRelease Product Release Alcohol Formed TransitionState->ProductRelease Hydride Transfer ProductRelease->ActiveHydride Regenerate with 2-Propanol

Application 2: Copper-Mediated ATRP (Polymerization)

Context: In Atom Transfer Radical Polymerization, the ligand solubilizes the Copper halide and tunes the redox potential (


) to establish the equilibrium between the active radical and the dormant species.[3] While tris-ligands (like TPMA) are common, 2-picolylamine derivatives allow for specific "slow" polymerization controls or block copolymer synthesis.

Protocol: In-Situ Catalyst Generation

  • Monomer Prep: De-inhibit Styrene or Methyl Methacrylate (pass through basic alumina).

  • Catalyst Stock: In a vial, combine:

    • 
       (1.0 equiv)
      
    • Pyridin-2-ylmethanamine (Free base form, prepared via Protocol B) (2.0 equiv for bidentate coordination).

    • Solvent (e.g., Anisole).

    • Observation: The solution should turn dark brown/green (Cu(I) complex).

  • Polymerization: Inject Monomer, Initiator (e.g., Ethyl

    
    -bromoisobutyrate), and Catalyst Stock into a degassed reactor.
    
  • Temperature: Heat to 90-110°C.

Data Summary: Ligand Impact on ATRP

Parameter2-Picolylamine (Bidentate)TPMA (Tetradentate)Impact on Process
Cu(I) Stability ModerateHighBidentate ligands may require higher catalyst loading.
Rxn Rate (

)
SlowerFasterPicolylamine is better for controlling highly reactive monomers.
Polydispersity 1.2 - 1.4< 1.1TPMA offers tighter control; Picolylamine is more cost-effective.

Part 3: Troubleshooting & Optimization

Common Failure Modes
  • Precipitate in Reaction: If using the HCl salt with

    
     or 
    
    
    
    precursors, the chloride ions will precipitate
    
    
    .
    • Solution: Use Protocol B (Isolation) to remove chloride ions before introducing the metal.

  • Low Activity in Hydrogenation: Often due to "poisoning" by excess acid.

    • Solution: Ensure the

      
       used for neutralization is slightly excess (2.1 equiv) or wash the isolated ligand thoroughly.
      
  • Blue Color in Cu(I) ATRP: Indicates oxidation to Cu(II).

    • Solution: Degas solvents more rigorously (Freeze-Pump-Thaw x 3 cycles).

Storage of the Hydrochloride
  • Store in a desiccator.

  • Unlike the liquid amine, the HCl salt does not require refrigeration, but keep it away from strong bases and ammonia vapors.

References

  • Ruthenium Hydrogenation Catalysis

    • Title: Ruthenium(II)
    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • ATRP Ligand Design

    • Title: Atom Transfer Radical Polymerization Catalyzed by Copper(I) and Picolylamine Complexes.
    • Source: Macromolecules (ACS), 1999.
    • URL:[Link]

  • General Ligand Coordination

    • Title: Coordination chemistry of 2-(aminomethyl)pyridine ligand.[4]

    • Source: Journal of Coordin
    • URL:[Link]

  • MOF Immobilization

    • Title: Ruthenium-Picolylamine-Incorporated Mixed-Linker MOFs: Highly Active Heterogeneous Catalysts.[5]

    • Source: ACS Applied M
    • URL:[Link]

Sources

Application Note: A Practical Guide to the Chichibabin Amination of Pyridin-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction: Strategic Amination of the Pyridine Core

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, remains a cornerstone of heterocyclic chemistry for the direct amination of pyridine and related azine scaffolds.[1][2][3] This nucleophilic aromatic substitution (SNAr) reaction utilizes a potent alkali metal amide, typically sodium amide (NaNH₂), to install an amino group onto an electron-deficient carbon, most commonly at the C2 or C6 position, with the formal displacement of a hydride ion.[1][4][5] The resulting aminopyridines are not merely synthetic curiosities; they are privileged structures and vital intermediates in medicinal chemistry, forming the core of numerous pharmaceuticals.[4][6][7]

This guide provides a detailed experimental framework for applying the Chichibabin reaction to a specific and valuable substrate class: Pyridin-2-ylmethanamine derivatives. These molecules already possess an amino-functionalized side chain at the C2 position. The primary objective is the regioselective introduction of a second amino group onto the pyridine ring, typically at the C6 position, to generate 2,6-diaminopyridine scaffolds. Understanding the interplay between the directing effect of the pyridine nitrogen and the existing C2 substituent is crucial for achieving high yields and predictable outcomes. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations inherent to this powerful transformation.

The Reaction Mechanism: A Stepwise Perspective

The Chichibabin amination proceeds via a well-established addition-elimination mechanism.[1][4][5] The reaction is driven by the potent nucleophilicity of the amide anion and the thermodynamic stability gained by restoring the aromaticity of the pyridine ring.

  • Coordination and Activation: The sodium cation (Na⁺) from sodium amide is believed to coordinate with the lone pair of the pyridine nitrogen. This coordination enhances the electrophilicity of the α-carbons (C2 and C6), making them more susceptible to nucleophilic attack.[2][4]

  • Nucleophilic Addition: The highly nucleophilic amide anion (⁻NH₂) attacks the electron-deficient C6 position (C2 is sterically hindered by the existing methanamine substituent), breaking the aromaticity of the ring. This forms a resonance-stabilized anionic σ-adduct, often referred to as a Meisenheimer-like intermediate.[1][2] The formation of this intermediate is often accompanied by the appearance of a deep red or brown color, a visual indicator of reaction progress.[1][7]

  • Aromatization via Hydride Elimination: The σ-adduct rearomatizes by eliminating a hydride ion (H⁻) from the C6 position. This is typically the rate-determining step of the reaction.[1][5]

  • Deprotonation and Hydrogen Evolution: The expelled hydride ion is a very strong base and immediately deprotonates either the newly installed amino group or another available proton source (like ammonia, if present) to form hydrogen gas (H₂).[1] The evolution of gas is another key indicator that the reaction is proceeding.

  • Aqueous Workup: The reaction mixture contains the sodium salt of the aminopyridine product. A final quenching and workup step with water neutralizes this salt to yield the desired 2,6-disubstituted pyridine derivative.[1][4]

Caption: Figure 1: Chichibabin Reaction Mechanism.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Specific reaction times, temperatures, and quantities should be optimized for each unique Pyridin-2-ylmethanamine derivative.

Materials and Equipment
  • Reagents:

    • Pyridin-2-ylmethanamine derivative (1.0 eq)

    • Sodium amide (NaNH₂) (1.5 - 2.5 eq)

    • Anhydrous solvent (e.g., toluene, xylene, or N,N-dimethylaniline)

    • Saturated aqueous ammonium chloride (NH₄Cl) or ice-cold water for quenching

    • Extraction solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))

    • Brine (saturated NaCl solution)

    • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask, oven-dried

    • Reflux condenser, oven-dried

    • Dropping funnel or powder funnel, oven-dried

    • Thermometer or thermocouple

    • Inert gas supply (Nitrogen or Argon) with bubbler

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

CRITICAL SAFETY PRECAUTIONS: Handling Sodium Amide

Sodium amide is a dangerously reactive solid. Strict adherence to safety protocols is mandatory.

  • Water Reactivity: NaNH₂ reacts violently with water, releasing flammable ammonia gas and significant heat.[8][9] All operations must be conducted under strictly anhydrous conditions.

  • Peroxide Formation: Upon exposure to air and light, NaNH₂ can form highly explosive superoxides and peroxides.[8][9] This is often indicated by a yellow or brownish discoloration. DO NOT USE discolored sodium amide. If observed, contact your institution's Environmental Health & Safety (EHS) office immediately for disposal.[8]

  • Handling: Always handle NaNH₂ in a fume hood or glove box under an inert atmosphere.[8][10] Wear a fire-retardant lab coat, chemical splash goggles, and heavy-duty, impervious gloves.[8][9][11]

  • Spills & Fire: In case of a spill, cover with dry sand.[8] For fires, use a Class D dry powder extinguisher (e.g., Met-L-X) or smother with dry sand.[8] NEVER use water, carbon dioxide, or halogenated extinguishers. [8]

Step-by-Step Experimental Procedure

Workflow Figure 2: Experimental Workflow setup 1. Assemble & Purge Oven-dried glassware assembled. System purged with N₂/Ar. charge 2. Charge Reactants Add anhydrous solvent and pyridin-2-ylmethanamine derivative. setup->charge add_nanh2 3. Add Sodium Amide Add NaNH₂ portion-wise at room temp or slightly elevated temp. charge->add_nanh2 react 4. Heat to Reflux Heat mixture to reflux (110-140°C). Monitor H₂ evolution & color change. add_nanh2->react cool 5. Cool Reaction Cool mixture to 0°C using an ice bath. react->cool quench 6. Quench Carefully Slowly add sat. NH₄Cl(aq) or ice-water. Highly exothermic! cool->quench extract 7. Extraction Separate layers. Extract aqueous phase with organic solvent. quench->extract wash 8. Wash & Dry Combine organic layers, wash with brine, dry over Na₂SO₄. extract->wash concentrate 9. Concentrate Remove solvent under reduced pressure. wash->concentrate purify 10. Purify Product Purify crude material via column chromatography or recrystallization. concentrate->purify

Caption: Figure 2: Experimental Workflow.

  • Inert Atmosphere Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and powder funnel. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas. Maintain a positive pressure of nitrogen or argon throughout the experiment.

  • Charging the Flask: Charge the flask with the Pyridin-2-ylmethanamine derivative (1.0 eq) and anhydrous solvent (e.g., toluene, sufficient to create a stirrable slurry, typically 5-10 mL per mmol of substrate). Begin stirring.

  • Addition of Sodium Amide: Carefully and slowly add the sodium amide (1.5-2.5 eq) in small portions through the powder funnel. A slight exotherm may be observed.

  • Reaction: Once the addition is complete, heat the mixture to reflux (typically 110-140°C for toluene or xylene).[12][13] The reaction progress can be monitored by the visible evolution of hydrogen gas (bubbling) and a deepening of the mixture's color to dark red or brown.[1][7] Maintain reflux for 4-12 hours, monitoring by TLC or LC-MS if desired.

  • Quenching: After the reaction is deemed complete, cool the flask to 0°C in an ice bath. CAUTION: The quenching process is highly exothermic and releases ammonia gas. Perform this step slowly and carefully in a well-ventilated fume hood. Slowly and dropwise, add saturated aqueous NH₄Cl or ice-cold water to the stirred mixture until all unreacted NaNH₂ is destroyed and gas evolution ceases.

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. If solids are present, they may need to be dissolved with additional water and organic solvent. Separate the organic and aqueous layers. Extract the aqueous layer two more times with the chosen organic solvent (e.g., DCM or EtOAc).

  • Washing and Drying: Combine all organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.

Data, Analysis, and Expected Outcomes

Key Reaction Parameters

The efficiency of the Chichibabin reaction is sensitive to several factors. The following table provides a template for optimization studies.

ParameterRange/ValueRationale & Impact on Outcome
Substrate Pyridin-2-ylmethanamineThe electronic nature of substituents on the side-chain amine can influence ring reactivity.
NaNH₂ Equiv. 1.5 - 2.5 eqA slight excess is required to drive the reaction to completion. Too much can lead to side reactions like diamination at the C4 position.[14]
Solvent Toluene, XyleneMust be anhydrous and inert to NaNH₂. The boiling point determines the reaction temperature.[1][13]
Temperature 110 - 150 °CHigher temperatures generally increase the reaction rate, but can also lead to byproduct formation. The reaction typically requires heating.[7]
Time 4 - 12 hReaction time must be optimized to ensure complete conversion without significant product degradation.
Typical Yield 40 - 75%Yields are highly substrate-dependent and sensitive to reaction conditions and moisture exclusion.
Analytical Characterization
  • Reaction Monitoring: Progress can be followed by withdrawing small, quenched aliquots for analysis by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[15]

  • Product Identification: The structure of the final, purified product should be confirmed using a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the regiochemistry of amination and overall structure.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify characteristic N-H stretching frequencies of the primary amine.

Scientific Integrity & Field-Proven Insights

Expertise: The "Why" Behind the Protocol
  • Choice of Regioselectivity: Amination occurs at C6 due to a combination of electronic and steric effects. The pyridine nitrogen strongly activates the C2 and C6 positions for nucleophilic attack.[12][16] With a substituent already at C2, the C6 position becomes the most sterically accessible and electronically favorable site.

  • Anhydrous Conditions: The necessity for a completely dry, inert environment cannot be overstated. Sodium amide is a powerful base and will preferentially react with any available protic source, primarily water, which would quench the reagent and halt the reaction.

  • Solvent Choice: High-boiling aprotic solvents like toluene or xylene are standard because they are inert to the reaction conditions and allow for the necessary thermal energy to overcome the activation barrier of hydride elimination.[1]

  • Quality of Sodium Amide: Anecdotal and published evidence suggests that exceptionally pure NaNH₂ may result in sluggish reactions. It is theorized that trace impurities in commercial-grade NaNH₂ may have a catalytic effect, though the exact mechanism is not fully elucidated.[12]

Trustworthiness: Troubleshooting and Self-Validation

A robust protocol anticipates potential failures. Here are common issues and their solutions:

  • Problem: Reaction fails to initiate (no color change or gas evolution).

    • Cause: Presence of moisture in the solvent or on glassware; inactive (e.g., peroxidized) sodium amide.

    • Solution: Ensure all solvents are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Dry all glassware in an oven (>120°C) for several hours and assemble hot under a positive inert gas flow. Use a fresh, unopened container of NaNH₂ that appears as a fine, white-to-grey powder.

  • Problem: Low yield of the desired product.

    • Cause: Insufficient reaction time or temperature; inefficient quenching or extraction.

    • Solution: Increase reaction time and/or switch to a higher-boiling solvent like xylene. Ensure the aqueous layer is thoroughly extracted (at least 3x) during work-up, as aminopyridines can have some water solubility.

  • Problem: Formation of significant byproducts.

    • Cause: Over-amination (diamination) or dimerization. Dimerization of the starting material can be a competing pathway.[1] Using a large excess of NaNH₂ might lead to amination at the C4 position as well.[14]

    • Solution: Reduce the equivalents of NaNH₂ to ~1.5 eq. Ensure a homogenous temperature is maintained to avoid localized "hot spots" that might promote side reactions.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Chemistry & Biodiversity.
  • Sodium Amide. Princeton University Environmental Health and Safety.
  • Sodium amide Safety D
  • Material Safety Data Sheet - Sodium amide. (2005). Cole-Parmer.
  • Chichibabin pyridine synthesis. (N/A). Chemeurope.com.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025).
  • The Chichibabin amination reaction. (2018).
  • SAFETY DATA SHEET - Sodium Amide. (2018). Spectrum Chemical.
  • SODAMIDE EXTRA PURE Safety D
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University.
  • Chichibabin reaction. Wikipedia.
  • Advances in the Study of the Chichibabin Reaction. (2025).
  • Chichibabin Reaction. Name Reactions in Organic Synthesis.
  • Chichibabin pyridine synthesis. Wikipedia.
  • Chichibabin Reaction. (2026). Slideshare.
  • The Chichibabin Pyridine Synthesis. (2022). Royal Society of Chemistry.
  • 3-aminopyridine. Organic Syntheses.
  • A simple synthesis of aminopyridines: use of amides as amine source. (2010). SciELO.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • Chichibabin amination: Easy mechanism. (2022). Chemistry Notes.
  • Chichibabin reaction.
  • Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. (2021). Synform.
  • Chichibabin reaction.
  • Nucleophilic Arom
  • NAS with Pyridine--the Chichibabin Reaction & Adding to C2/C4. (2020). YouTube.
  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace.

Sources

The Strategic Application of Pyridin-2-ylmethanamine Hydrochloride in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Inflammation Research

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutics. When functionalized to Pyridin-2-ylmethanamine, it becomes a versatile building block, particularly in the synthesis of Schiff bases and their metal complexes, which have demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[2][3] This technical guide provides an in-depth exploration of the use of Pyridin-2-ylmethanamine hydrochloride in the synthesis of anti-inflammatory agents, detailing the underlying scientific rationale, comprehensive experimental protocols, and insights into their mechanisms of action.

Causality of Experimental Choices: Why Pyridin-2-ylmethanamine?

The selection of Pyridin-2-ylmethanamine as a foundational reagent in the synthesis of anti-inflammatory compounds is a deliberate choice rooted in established structure-activity relationships (SAR). The key attributes that underscore its utility are:

  • The Bidentate Ligand Nature: The pyridyl nitrogen and the primary amine of Pyridin-2-ylmethanamine allow it to act as a bidentate ligand, capable of chelating with metal ions. This property is crucial for the synthesis of metallo-Schiff base complexes, which often exhibit enhanced biological activity compared to the free ligands.[3]

  • The Azomethine Bridge Formation: The primary amine readily undergoes condensation with aldehydes to form a Schiff base, containing an imine or azomethine (-C=N-) group. This linkage is not merely a structural element but is often critical for the compound's biological activity.[2]

  • Modulation of Pharmacological Activity: The pyridine ring itself can interact with biological targets through hydrogen bonding and π-π stacking. Furthermore, substitutions on the pyridine ring or the aldehyde partner in the Schiff base synthesis allow for the fine-tuning of the molecule's electronic and steric properties, thereby optimizing its anti-inflammatory potency.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of a representative Schiff base anti-inflammatory agent derived from this compound and a substituted salicylaldehyde, followed by a standard in vivo anti-inflammatory assay.

Part 1: Synthesis of a Pyridin-2-ylmethanamine-derived Schiff Base

The following protocol details the synthesis of a Schiff base from this compound and 5-bromosalicylaldehyde. The hydrochloride salt requires deprotonation, which is typically achieved using a mild organic base like triethylamine.

Materials and Reagents:

  • This compound

  • 5-Bromosalicylaldehyde

  • Triethylamine (Et3N)

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Filtration apparatus (Büchner funnel and flask)

Protocol:

  • Deprotonation of the Amine Salt: In a 100 mL round-bottom flask, dissolve this compound (1.44 g, 10 mmol) in 20 mL of absolute ethanol. To this solution, add triethylamine (1.4 mL, 10 mmol) dropwise while stirring at room temperature. The triethylamine acts as a base to neutralize the hydrochloride, liberating the free amine.

  • Aldehyde Addition: In a separate beaker, dissolve 5-bromosalicylaldehyde (2.01 g, 10 mmol) in 20 mL of absolute ethanol. Add this solution to the stirred solution of the free amine from step 1.

  • Condensation Reaction: Fit the round-bottom flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. The formation of the Schiff base is typically monitored by TLC.

  • Reaction Monitoring: Periodically (e.g., every hour), take a small aliquot of the reaction mixture and spot it on a TLC plate. Develop the plate using a suitable solvent system (e.g., ethyl acetate:hexane, 1:4). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

  • Isolation and Purification: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized Schiff base can be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Visualization of the Synthesis Workflow:

SynthesisWorkflow Workflow for Schiff Base Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product reactant1 Pyridin-2-ylmethanamine HCl step1 Deprotonation in Ethanol reactant1->step1 reactant2 5-Bromosalicylaldehyde step2 Condensation (Reflux) reactant2->step2 base Triethylamine base->step1 step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step3->step2 Incomplete step4 Cooling & Precipitation step3->step4 Complete step5 Filtration & Washing step4->step5 step6 Drying step5->step6 product Schiff Base Product step6->product characterization Spectroscopic Characterization (FT-IR, NMR) product->characterization

Caption: Synthesis workflow for a pyridin-2-ylmethanamine-derived Schiff base.

Part 2: In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[4][5][6]

Materials and Reagents:

  • Wistar rats (150-200 g)

  • Synthesized Schiff base compound

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Carrageenan solution (1% w/v in normal saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

  • Plethysmometer

Protocol:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week before the experiment. Divide the animals into groups (n=6 per group): a control group (vehicle only), a standard group (Indomethacin), and one or more test groups (synthesized compound at different doses).

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally to the respective groups one hour before the induction of inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the anti-inflammatory effect.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Pyridin-2-ylmethanamine-derived compounds are often multifactorial. Two of the most well-documented mechanisms are the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes (COX-1 and COX-2) are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Schiff bases derived from pyridin-2-ylmethanamine have been shown to be effective COX inhibitors.[7][8]

Visualization of the Prostaglandin Biosynthesis Pathway:

ProstaglandinPathway Prostaglandin Biosynthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Enzymes phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 pgg2 Prostaglandin G2 (PGG2) peroxidase Peroxidase pgh2 Prostaglandin H2 (PGH2) prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Isomerization pla2->arachidonic_acid Liberates cox->pgg2 Cyclooxygenation peroxidase->pgh2 Peroxidation inhibitor Pyridin-2-ylmethanamine Schiff Base inhibitor->cox Inhibits

Caption: Inhibition of COX enzymes in the prostaglandin pathway.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a critical role in regulating the immune response to infection and inflammation.[9] Aberrant activation of the NF-κB pathway is implicated in many inflammatory diseases. Some pyridine-containing compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[10][11]

Visualization of the NF-κB Signaling Pathway:

NFkBPathway NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb Degradation of IκB dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Gene Expression dna->genes Induces inhibitor Pyridin-2-ylmethanamine Schiff Base inhibitor->ikk Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Data Presentation: A Summary of Anti-inflammatory Activity

The following tables summarize the anti-inflammatory activity of representative Schiff bases and their metal complexes derived from pyridin-2-ylmethanamine or its close analogs. This data highlights the potential of this class of compounds as anti-inflammatory agents.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity

Compound IDSchiff Base StructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Compound A N-(salicylidene)-2-aminomethylpyridine>10015.2>6.5[7][8]
Compound B N-(5-bromosalicylidene)-2-aminomethylpyridine85.68.310.3[7][8]
Compound C N-(5-nitrosalicylidene)-2-aminomethylpyridine92.17.512.3[7][8]
Celecoxib Standard Drug15.00.04375[7]

Note: Data is representative and compiled from studies on analogous compounds.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound IDDose (mg/kg)Maximum % Inhibition of EdemaTime of Max. Inhibition (hours)Reference
Schiff Base Ligand 5045.8%3[4][5]
Cu(II) Complex 5062.5%3[4][5]
Indomethacin 1075.2%3[4][5]

Note: Data is representative and compiled from studies on analogous compounds.

Conclusion: A Promising Avenue for Drug Discovery

This compound has proven to be a highly effective and versatile starting material for the synthesis of novel anti-inflammatory agents. The straightforward formation of Schiff bases and their subsequent coordination with metal ions provide a rich chemical space for the development of compounds with potent and potentially selective anti-inflammatory activity. The ability of these compounds to target key inflammatory pathways, such as the cyclooxygenase and NF-κB signaling cascades, underscores their therapeutic potential. The protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore this promising class of compounds in the ongoing quest for safer and more effective anti-inflammatory drugs.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Pyridin-2-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Pyridin-2-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Here, you will find a blend of theoretical principles and practical, field-proven protocols to help you achieve the desired purity for your downstream applications.

I. Understanding the Challenges: Common Impurities and Their Origins

The first step in any successful purification is to understand the potential impurities in your crude material. The primary synthetic route to Pyridin-2-ylmethanamine involves the reduction of 2-cyanopyridine. This process, while generally efficient, can lead to several byproducts that may be carried through to the final hydrochloride salt.

Common Impurities and Their Sources:

ImpurityChemical NameSourceImpact on Downstream Applications
Unreacted Starting Material2-CyanopyridineIncomplete reduction of the nitrile group.Can interfere with subsequent reactions and introduce unwanted nitrogen functionalities.
Over-reduction ProductsPiperidine-2-ylmethanamineReduction of the pyridine ring under harsh hydrogenation conditions.Alters the aromaticity and basicity of the molecule, impacting its chemical properties.
Hydrolysis ByproductsPicolinamide, Picolinic AcidHydrolysis of the nitrile group in 2-cyanopyridine, especially if water is present during the reaction or workup.[1][2][3][4]Can introduce acidic impurities that may affect reaction pH and lead to salt formation issues.
Residual Solventse.g., Ethanol, Methanol, THFSolvents used during the synthesis, workup, or initial precipitation of the hydrochloride salt.May interfere with analytical characterization and can be toxic in final drug products.

II. Purification Strategies: A Head-to-Head Comparison

The choice of purification method is critical and depends on the nature of the impurities, the scale of your experiment, and the desired final purity. Below is a comparison of the most effective techniques for this compound.

Purification TechniquePrincipleIdeal for RemovingAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Small amounts of soluble impurities and for improving crystalline form.Cost-effective, scalable, and can yield high-purity material.Requires finding a suitable solvent system; potential for product loss in the mother liquor.
Acid-Base Extraction Partitioning of the basic amine (as the free base) and acidic or neutral impurities between an organic and an aqueous phase.Acidic and neutral impurities.Effective for removing a wide range of non-basic impurities.Requires conversion to the free base and back to the salt, adding extra steps; potential for emulsions.
Column Chromatography Separation based on the differential adsorption of the compound and impurities onto a stationary phase.Impurities with different polarities, including closely related structural analogs.High resolution and can separate complex mixtures.Can be time-consuming, requires larger volumes of solvent, and may not be ideal for large-scale purifications.

III. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My this compound won't crystallize out of solution, even after cooling.

A1: This is a common issue often related to the choice of solvent or the presence of impurities.

  • Causality: The compound may be too soluble in the chosen solvent even at low temperatures, or impurities may be inhibiting crystal nucleation.

  • Troubleshooting Steps:

    • Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of your compound.

    • Induce crystallization:

      • Seeding: Add a small crystal of pure this compound to the solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.

    • Add an anti-solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. Then, add a drop or two of the original solvent to redissolve the precipitate and allow for slow cooling. Common anti-solvents for polar compounds include ethers (like diethyl ether or MTBE) or hydrocarbons (like hexanes).

    • Re-evaluate your solvent system: Your compound may be too soluble. Refer to the solvent screening table in the detailed protocols section to choose a more suitable solvent or solvent mixture.

Q2: My compound "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.

  • Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the compound's melting point. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.

  • Troubleshooting Steps:

    • Lower the crystallization temperature: Ensure that the solution is allowed to cool slowly to a temperature well below the melting point of your compound before inducing crystallization.

    • Use a lower-boiling solvent: If possible, choose a recrystallization solvent with a lower boiling point.

    • Increase the solvent volume: Add more of the hot solvent to the oiled-out mixture to fully dissolve it, and then allow it to cool slowly. This reduces the saturation level at higher temperatures.

    • Consider a different solvent system: A solvent system where the compound has slightly lower solubility at elevated temperatures may prevent oiling out.

Column Chromatography Troubleshooting

Q3: My compound is streaking or tailing on the silica gel column.

A3: This is a classic problem when purifying basic compounds like amines on acidic silica gel.

  • Causality: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad, tailing peaks.

  • Troubleshooting Steps:

    • Add a basic modifier to the eluent: Incorporate a small amount (0.5-2% v/v) of a volatile base like triethylamine (TEA) or pyridine into your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a reverse-phase C18 column if your compound and impurities have suitable solubility in common reverse-phase solvents.

    • Run the chromatography on the free base: If feasible, convert the hydrochloride salt to the free base before chromatography. The free base is generally less polar and may exhibit better chromatographic behavior on silica gel. You can then reform the hydrochloride salt after purification.

IV. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. Optimal solvent selection is key and should be determined experimentally.

1. Solvent Screening:

  • Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Solvent Suitability Table (Qualitative):

    Solvent Solubility (Pyridin-2-ylmethanamine HCl) Notes
    Water High Good for dissolving, may require an anti-solvent for good recovery.
    Methanol High Similar to water, can be a good primary solvent.
    Ethanol Moderate to High A good candidate for single-solvent recrystallization.
    Isopropanol Moderate May provide a good balance of solubility for recrystallization.
    Acetonitrile Low to Moderate Can be a good recrystallization solvent or anti-solvent.
    Ethyl Acetate Very Low Likely to be a good anti-solvent.

    | Acetone | Low | Can be considered as a recrystallization or anti-solvent. |

2. Recrystallization Procedure (Example with Ethanol/Ethyl Acetate):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Slowly add ethyl acetate (anti-solvent) to the hot solution until a slight turbidity persists.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Recrystallization_Workflow A Crude Pyridin-2-ylmethanamine HCl B Dissolve in Minimum Hot Solvent (e.g., Ethanol) A->B C Hot Filtration (if insolubles present) B->C Optional D Add Anti-Solvent (e.g., Ethyl Acetate) until Turbid B->D C->D E Add Hot Solvent to Clarify D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Purified Crystals I->J

Caption: Workflow for the recrystallization of this compound.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for removing neutral or acidic impurities.

  • Dissolve the crude this compound in water.

  • Make the aqueous solution basic (pH > 10) by the slow addition of a concentrated base, such as 6 M NaOH, while cooling in an ice bath. This will convert the hydrochloride salt to the free base.

  • Extract the aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate. The free base will move into the organic layer.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and filter.

  • To recover the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the purified salt with a small amount of the organic solvent used for the extraction.

  • Dry the purified product under vacuum.

Acid_Base_Extraction cluster_0 Aqueous Phase cluster_1 Organic Phase A Crude HCl Salt in Water B Add NaOH (pH > 10) Forms Free Base A->B D Extract with Organic Solvent B->D C Aqueous Layer with Impurity Salts D->C E Organic Layer with Free Base D->E F Dry Organic Layer E->F G Add HCl Solution F->G H Pure Pyridin-2-ylmethanamine HCl (Precipitate) G->H

Caption: Workflow for purification via acid-base extraction.

V. Purity Assessment: Analytical Methods

Confirming the purity of your final product is a critical step. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

General HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate, pH 3.0). A typical gradient might run from 10% to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Interpreting the Results:

  • A pure sample should show a single major peak.

  • The presence of other peaks indicates impurities. The area of each peak can be used to estimate the relative amount of each component.

  • Retention times can be compared to known standards of potential impurities for identification.

VI. Stability and Storage

  • Stability: this compound is generally a stable crystalline solid. However, like many amine salts, it can be hygroscopic. Prolonged exposure to high temperatures or strong bases should be avoided. Studies on similar aminopyridine compounds have shown good stability for extended periods when stored in dry conditions at room temperature.[5][6][7]

  • Storage: Store the purified material in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, refrigeration is recommended.

VII. References

  • Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry. [Link]

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]

  • Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. CNKI. [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. Google Patents.

  • Single-solvent recrystallisation. University of York. [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]

  • 2-Aminopyridine. PubChem. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy. [Link]

  • (PDF) Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Metal Hydrid Reduction (NaBH4 and LiAlH4). Pharmaguideline. [Link]

  • A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction. Oreate AI Blog. [Link]

  • Chemical Properties of 2-Pyridinemethanamine (CAS 3731-51-9). Cheméo. [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. Google Books.

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

Sources

Managing hygroscopic nature of Pyridin-2-ylmethanamine hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing Pyridin-2-ylmethanamine hydrochloride. As a hydrochloride salt of a primary amine, this compound exhibits hygroscopic tendencies, meaning it readily absorbs moisture from the atmosphere.[1] This property can introduce significant variability and error into experiments if not properly managed. This guide provides in-depth troubleshooting advice and best practices to ensure the integrity of your compound and the reproducibility of your results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My this compound appears clumpy, caked, or has turned into a pasty solid. Can I still use it?

This is a clear indication of significant moisture absorption.[2] The physical state has changed from a free-flowing powder to an agglomerated mass. Using the compound in this state will lead to inaccurate weighing and an underestimation of the active reagent, as a portion of the measured mass will be water.

Immediate Action:

  • Do Not Use Directly: Do not proceed with weighing the compound for a reaction. The water content is unknown and will compromise stoichiometry.

  • Assess the Severity: If the caking is minor, drying the material may be possible (See FAQ Q4). However, if the compound has become a gummy or deliquesced liquid (a puddle), it has absorbed a large amount of water and its chemical integrity may be compromised.[1] In such cases, it is safest to discard the affected portion according to your institution's waste disposal protocols.

Causality: Hygroscopic materials have a strong affinity for water molecules.[2] When exposed to ambient air, water vapor is adsorbed onto the surface of the crystals, leading to physical changes like clumping and, in severe cases, deliquescence, where the solid dissolves in the absorbed water.[1]

Q2: When I place the compound on the analytical balance, the mass reading continuously increases. How can I obtain an accurate weight?

This phenomenon is a classic sign of a hygroscopic substance actively absorbing moisture from the air.[3] The continuous drift in mass makes it impossible to determine the true weight of the dry compound.

Solutions Ranked by Effectiveness:

  • Work Quickly and Use an Appropriate Vessel: The most immediate solution is to minimize the compound's exposure time to the atmosphere.[4] Use a weighing bottle or a small vial with a narrow neck and a lid.[3] Tare the vessel with the lid on, add the compound quickly, and immediately replace the lid before recording the mass. This minimizes the surface area exposed to humid air.

  • Weigh Directly into the Reaction Flask: If your experimental setup allows, tare your reaction flask (ensure it is clean and dry), add the this compound directly into the flask, and seal it before weighing.[5] This ensures the entire weighed amount is transferred.

  • Use a Controlled Atmosphere: For the most sensitive applications requiring high accuracy, weighing should be performed inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or a dry box where humidity is kept to a minimum.[5][6]

G start Unstable Mass Reading Observed q1 Is a glove box or dry box available? start->q1 weigh_glovebox Weigh inside glove box. This is the most accurate method. q1->weigh_glovebox Yes q2 Is direct addition to the flask feasible? q1->q2 No weigh_fast Use a weighing bottle with a lid. Work as quickly as possible. dissolve_transfer Consider weighing an approximate amount, dissolving in a solvent, and titrating to determine the exact concentration. weigh_fast->dissolve_transfer If accuracy is still poor q2->weigh_fast No weigh_direct Tare reaction flask. Add compound directly and seal. q2->weigh_direct Yes

Caption: Recommended storage and handling workflow.

Q4: Can I dry this compound if it has already absorbed moisture?

Drying is technically possible but must be done with caution, as excessive heat can cause decomposition.

Protocol for Drying (for minor clumping only):

  • Check Compound Stability: First, consult the Safety Data Sheet (SDS) or other technical documentation for the compound's melting point and decomposition temperature. The melting point for the related Pyridine hydrochloride is 145-147 °C. Y[7]ou must stay well below this temperature.

  • Vacuum Oven Method:

    • Place a thin layer of the clumped compound in a clean, dry glass dish (e.g., a crystallization dish).

    • Place the dish in a vacuum oven.

    • Heat gently under vacuum (e.g., 40-50°C) for several hours. The combination of gentle heat and vacuum is effective at removing water without high temperatures.

  • Post-Drying Handling:

    • Once dry, allow the compound to cool to room temperature inside a desiccator before removing it. E[3]xposing the hot, dry powder to ambient air will cause rapid moisture reabsorption.

    • Immediately transfer the dried compound to a new, dry, airtight container for proper storage.

Caution: This method is not recommended if the compound has significantly changed in appearance (e.g., turned to liquid) or if you are working in a non-analytical setting where purity is less critical. For pharmaceutical applications, using a fresh, uncompromised lot is always the best practice.

[8]### References

  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Vertex AI Search. Available from:

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Available from:

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc. Available from:

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Available from:

  • Weighing Reactants and Reagents. (n.d.). Department of Chemistry: University of Rochester. Available from:

  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. Available from:

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Available from:

  • Transferring and Weighting Methods. (2024, August 14). Chemistry LibreTexts. Available from:

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Available from:

  • How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit. Available from:

  • Pyridin-2-ylmethanamine. (n.d.). ChemScene. Available from:

  • The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com. Available from:

  • Pyridine hydrochloride - Safety Data Sheet. (2021, June 19). Sigma-Aldrich. Available from:

  • Pyridine hydrochloride. (2026, January 13). ChemicalBook. Available from:

  • SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific. Available from:

  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific. Available from:

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Available from:

  • Moisture Impact on Powder Safety, Stability, and Processing. (n.d.). Delft Solids Solutions. Available from:

  • Effect of Moisture on the Stability of Solid Dosage Forms. (n.d.). ResearchGate. Available from:

  • 5 Tips to Help Process Dry Hygroscopic Resins. (2018, July 3). Asaclean® Purging Compounds. Available from:

  • Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. (2015, January 21). Taylor & Francis. Available from:

  • Humidity: A Vital but Often Overlooked Parameter in Materials Research. (2021, October 5). Lab Manager. Available from:

  • Pyrimidin-2-ylmethanamine dihydrochloride. (n.d.). PubChem. Available from:

  • Buy pyridin-2-ylmethanamine. (2023, August 15). Smolecule. Available from:

  • Moisture-Induced Performance Changes in High-Performance Polymers: Challenges and Mitigation. (n.d.). RusselSmith. Available from:

  • Effects of moisture absorption on damage progression and strength of unidirectional and cross-ply fiberglass–epoxy composites. (2018, June 20). Wind Energy Science. Available from:

  • N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride. (n.d.). Sigma-Aldrich. Available from:

  • 2-(Aminomethyl)pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Available from:

  • Study on the Moisture Absorption and Thermal Properties of Hygroscopic Exothermic Fibers and Related Interactions with Water Molecules. (2025, October 18). ResearchGate. Available from:

  • Toxicological Profile for Pyridine. (n.d.). NCBI Bookshelf. Available from:

Sources

Validation & Comparative

Strategic Alternatives to Pyridin-2-ylmethanamine Hydrochloride in Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of reagents and methodologies that serve as alternatives to Pyridin-2-ylmethanamine hydrochloride (2-Picolylamine HCl) in reductive amination sequences. It is designed for medicinal chemists and process scientists seeking to optimize reaction efficiency, modulate physicochemical properties (SAR), or circumvent specific reactivity issues associated with the 2-picolyl moiety.

Executive Summary & Technical Context

Pyridin-2-ylmethanamine (2-PA) is a privileged scaffold in drug discovery, serving as a bidentate ligand and a polar bioisostere of benzylamine. However, its use as a hydrochloride salt in reductive amination presents distinct challenges:

  • Chelation Interference: The 2-pyridyl nitrogen and the exocyclic amine form a stable 5-membered chelate with transition metals. This can poison hydrogenation catalysts (Pd/C, PtO2) or sequester Lewis acid additives.

  • Nucleophilicity Suppression: The electron-withdrawing nature of the pyridine ring (

    
     of conjugate acid 
    
    
    
    ) makes the amine less nucleophilic than benzylamine (
    
    
    ), requiring harsher conditions or stronger reductants.
  • Salt Neutralization: The HCl salt requires in-situ neutralization (e.g., with Et3N), which generates salts that can buffer the reaction pH away from the optimal window (pH 5–6) required for iminium ion formation.

This guide evaluates three classes of alternatives: Structural Bioisosteres (for SAR optimization), Operational Forms (for process efficiency), and Methodological Equivalents (synthetic route changes).

Structural Alternatives (Bioisosteres)

When the specific 2-pyridyl nitrogen is not essential for target binding, structural analogs can offer superior synthetic performance and improved physicochemical profiles.

A. 3-Picolylamine (3-Pyridylmethanamine)[1]
  • Primary Advantage: Elimination of Chelation. The nitrogen geometry prevents the formation of stable 5-membered metal chelates. This allows for compatibility with metal-catalyzed hydrogenation protocols that fail with 2-PA.

  • SAR Implication: Maintains the polarity and basicity of the pyridine ring but alters the vector of the H-bond acceptor. Often used to probe the necessity of the N-atom position.

  • Metabolic Stability: The 3-position is generally less susceptible to oxidative metabolism compared to the 2-position (which can be prone to oxidation to the N-oxide or hydroxylation).

B. Benzylamine[2]
  • Primary Advantage: Enhanced Nucleophilicity. Lacking the electron-deficient heterocycle, benzylamine reacts significantly faster in imine formation steps.

  • SAR Implication: Increases LogP (lipophilicity) by approximately 1.0 unit. Useful as a "baseline" reagent to determine if the pyridine nitrogen contributes to binding affinity or merely solubility.

C. 2-Fluorobenzylamine
  • Primary Advantage: Electronic Mimicry. The fluorine atom mimics the electron-withdrawing effect of the pyridine nitrogen (isostere) without the basicity or coordination capability.

  • SAR Implication: Useful for maintaining the electronic environment of the methylene linker while removing the H-bond acceptor liability.

Comparative Performance Data

The following table contrasts the physicochemical and reactive properties of 2-PA HCl against its primary alternatives.

ReagentStructure TypepKa (Conj. Acid)LogP (Approx)Chelation RiskNucleophilicity (Rel)Primary Application
2-PA HCl Target 8.8 0.02 High (Bidentate) Moderate Ligand / Polar Scaffold
3-PAIsomer8.60.02LowModerateCatalyst-Compatible Analog
BenzylamineCarbocycle9.31.10NoneHighLipophilic Baseline
2-F-BenzylamineElectronic8.91.20NoneHighNon-Basic Isostere
2-PyridinecarboxaldehydeInverse Route N/A0.6N/AElectrophileAlternative Synthesis

Decision Logic for Reagent Selection

The following diagram outlines the logical flow for selecting the appropriate alternative based on the specific failure mode of 2-PA HCl.

ReagentSelection Start Start: 2-Picolylamine HCl Reductive Amination Issue Issue_Chelation Issue: Catalyst Poisoning (e.g., Hydrogenation fails) Start->Issue_Chelation Issue_Reactivity Issue: Low Yield / Slow Reaction Start->Issue_Reactivity Issue_Handling Issue: Salt/Solubility Problems Start->Issue_Handling Sol_3PA Switch to 3-Picolylamine (Removes Chelation) Issue_Chelation->Sol_3PA Retain Pyridine Sol_Benzyl Switch to Benzylamine (Higher Nucleophilicity) Issue_Chelation->Sol_Benzyl Remove Pyridine Issue_Reactivity->Sol_Benzyl Increase Nucleophilicity Sol_Inverse Inverse Reductive Amination (Use 2-Pyridinecarboxaldehyde) Issue_Reactivity->Sol_Inverse Change Mechanism Issue_Handling->Sol_Inverse Avoid Amine Salt Sol_FreeBase Use 2-PA Free Base (No Neutralization Needed) Issue_Handling->Sol_FreeBase Direct Amine

Caption: Decision tree guiding the selection of alternative reagents based on specific experimental failure modes encountered with 2-Picolylamine HCl.

Experimental Protocols

Protocol A: Optimized Reductive Amination with 2-PA HCl

Use this when the 2-pyridyl motif is non-negotiable and the HCl salt is the only available source.

Rationale: The critical step is the effective neutralization of the HCl salt without over-basifying the solution, which would inhibit iminium formation.

  • Preparation: In a flame-dried flask, suspend Pyridin-2-ylmethanamine 2HCl (1.0 equiv) in anhydrous Methanol (0.2 M).

  • Neutralization: Add Triethylamine (Et3N) (2.0 equiv) dropwise. Stir for 15 minutes at room temperature. Note: Ensure the free amine is fully released.

  • Imine Formation: Add the Aldehyde/Ketone (1.0–1.2 equiv). Add Acetic Acid (2.0–3.0 equiv) to adjust pH to ~5–6. Add 4Å Molecular Sieves to drive the equilibrium. Stir for 2–4 hours.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv) in one portion. Allow to warm to RT overnight.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1] Crucial: The product is a pyridine derivative; ensure the aqueous layer is basic (pH > 10) during extraction to recover the product.

Protocol B: Inverse Reductive Amination (The "Better Route")

Use this to synthesize the EXACT same structure but avoiding the 2-PA reagent entirely.

Rationale: Instead of reacting 2-picolylamine with a target ketone, react 2-Pyridinecarboxaldehyde with the target amine. Pyridine aldehydes are highly electrophilic and form imines rapidly.

  • Reagents: Dissolve Target Amine (1.0 equiv) and 2-Pyridinecarboxaldehyde (1.05 equiv) in DCE (Dichloroethane) or MeOH .

  • Imine Formation: Stir for 30–60 minutes. (Usually rapid due to the electron-deficient aldehyde).

  • Reduction: Add NaBH(OAc)3 (1.5 equiv). Stir at RT for 2–16 hours.

  • Advantage: This route avoids the chelation issues during imine formation and often proceeds with higher yields because the imine intermediate is more stable and forms faster.

Mechanistic Insight: The Chelation Problem

The diagram below illustrates why 2-PA is problematic in metal-catalyzed reactions compared to 3-PA.

Chelation cluster_2PA 2-Picolylamine (Stable Chelate) cluster_3PA 3-Picolylamine (No Chelate) Metal Metal Center (Pd, Zn) N_Py Pyridine Nitrogen N_Py->Metal Coordinate N_Amine Amine Nitrogen N_Py->N_Amine 2-C Linker N_Amine->Metal Coordinate N_Py3 Pyridine N (Meta) N_Amine3 Amine N N_Amine3->Metal Bind

Caption: 2-Picolylamine forms a stable 5-membered chelate with metals, inhibiting catalysis. 3-Picolylamine's geometry prevents this bidentate binding.

References

  • Comparison of Derivatization Reagents: Title: Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids.[2] Source: Analytical Sciences (via PubMed) URL:[Link]

  • Reductive Amination Methodology: Title: Reductive Amination - ACS GCI Pharmaceutical Roundtable. Source: ACS Green Chemistry Institute URL:[Link]

  • Bioisosteres in Drug Design: Title: Bioisosterism: A Rational Approach in Drug Design. Source: Chemical Reviews (ACS Publications) URL:[Link]

  • pKa Data for Heterocycles: Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[3][4] Source: Alfa Chemistry / Bordwell pKa Table URL:[Link]

Sources

Efficacy comparison of Pyridin-2-ylmethanamine hydrochloride with similar commercial products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Pyridin-2-ylmethanamine hydrochloride (2-Picolylamine HCl) against functional analogs in coordination chemistry, catalysis, and drug discovery.[1][2]

vs. Commercial Ligand Standards & Synthetic Building Blocks[1][2]

Executive Summary

This compound (2-Picolylamine HCl) is a "privileged scaffold" that bridges the gap between aliphatic diamines (like ethylenediamine) and aromatic diimines (like 2,2'-bipyridine).[1][2] Its efficacy stems from its hemilabile nature—combining a hard, basic primary amine (


) with a softer, 

-accepting pyridine nitrogen (

).[1]

While often viewed merely as a subunit of the "gold standard" zinc sensor Dipicolylamine (DPA) , 2-Picolylamine itself offers superior atom economy in catalysis and unique kinetic profiles in amide coupling reactions. This guide compares its performance against Ethylenediamine (en) , Benzylamine , and DPA across three critical domains: Ligand Stability, Catalytic Activity, and Synthetic Utility.

Chemical Profile & Salt Advantage

The hydrochloride salt offers significant handling advantages over the free base, which is a hygroscopic, air-sensitive liquid.

FeatureFree Base (Liquid) Hydrochloride (Solid) Impact on Efficacy
State Colorless to yellow liquidWhite/Beige Crystalline SolidHCl allows for precise stoichiometric weighing (<1% error).[1][2]
Stability Oxidizes/Carbonates in airStable at RT (Shelf life >2 yrs)Prevents side-reactions with

(carbamate formation).[1]
Handling Corrosive, volatileNon-volatile solidSafer for high-throughput screening (HTS) dispensing.[1][2]
Solubility Miscible in organic solventsWater/Methanol solubleIdeal for aqueous coordination chemistry.[1][2]

Comparative Efficacy: Coordination Chemistry

In metallodrug design and sensing, the "bite angle" and electronic difference between the two nitrogens define efficacy. 2-Picolylamine forms stable 5-membered chelate rings.[1][2]

Ligand Stability Constants (Log ) for Zn(II)

Data synthesized from potentiometric titration literature. [1, 2]

LigandStructure TypeDonor SetLog

(Zn

)
Efficacy Context
Ammonia MonodentateN2.37Reference (Low affinity).[1][2]
Benzylamine MonodentateN~2.5Negative Control: No chelate effect.[1][2]
2-Picolylamine Bidentate (Hybrid) N(

), N(

)
~5.3 Optimal: Balances stability with reversible exchange (hemilability).[1]
Ethylenediamine Bidentate (Aliphatic)N(

), N(

)
5.9High Affinity: Harder to displace; forms rigid complexes.
2,2'-Bipyridine Bidentate (Aromatic)N(

), N(

)
~5.2

-Acceptor:
Stabilizes low oxidation states (e.g., Ru

).[1]
Visualization: Chelation Modes

The diagram below illustrates why 2-Picolylamine is unique: it offers asymmetric coordination, crucial for "bifunctional catalysis."[1][2]

ChelationModes Zn Zn(II) Center En Ethylenediamine (Symmetric Hard-Hard) En->Zn Strong Sigma Donor Bipy 2,2'-Bipyridine (Symmetric Soft-Soft) Bipy->Zn Pi-Backbonding Pic 2-Picolylamine (Asymmetric Hard-Soft) Pic->Zn Hemilabile Coordination

Figure 1 Caption: 2-Picolylamine provides a "Hemilabile" coordination, allowing temporary dissociation of the amine arm to open active sites for catalysis.

Functional Performance: Zinc Sensing & Catalysis[1][2][3]

A. Zinc Sensing: The "Fragment" vs. The "Whole"

While Dipicolylamine (DPA) is the industry standard for high-affinity Zn(II) sensing (


 nM), 2-Picolylamine (MPA) serves a distinct role for detecting mobile, high-concentration zinc pools . [3, 4][1]
FeatureDipicolylamine (DPA) 2-Picolylamine (MPA) Efficacy Verdict
Binding Units Tridentate (3 N)Bidentate (2 N)DPA binds tighter; MPA is more reversible.[1][2]
Affinity (

)
~20 nM (High)~0.2 mM (Low)MPA is better for imaging synaptic Zn

release without "buffering" the system.
Selectivity Excellent (Zn over Ca/Mg)ModerateMPA requires auxiliary groups (e.g., quinoline) to boost selectivity.[1]
B. Catalysis: Transfer Hydrogenation

In Ruthenium-catalyzed transfer hydrogenation (e.g., ketone to alcohol), the


 group of 2-Picolylamine is non-innocent.[1][2] It participates in the Noyori-Morris Bifunctional Mechanism .[1][2]
  • Comparison: Ru-Picolylamine vs. Ru-Ethylenediamine.

  • Result: Ru-Picolylamine catalysts often show higher stability in air due to the pyridine anchor, while maintaining high Turnover Frequencies (TOF) comparable to diamine systems.[1][2] [5]

Synthetic Utility: Amide Coupling

In drug discovery, 2-Picolylamine is often coupled to carboxylic acids.[1][2] Its reactivity differs from benzylamine due to the pyridine nitrogen's inductive effect , which lowers the pKa of the primary amine (pKa ~8.8 vs. ~9.5 for benzylamine), making it a better nucleophile at physiological pH but slightly less reactive in basic organic conditions.

Protocol: High-Efficiency Reductive Amination

For synthesizing DPA-like sensors or ligands.[1][2]

  • Reactants: Dissolve 2-Picolylamine HCl (1.0 eq) and Aldehyde (e.g., 2-pyridinecarboxaldehyde, 1.0 eq) in Methanol.

  • Base: Add Triethylamine (1.1 eq) to neutralize the HCl salt in situ.

    • Note: Using the HCl salt + Base generates fresh free amine, avoiding oxidation impurities common in stored liquid bottles.

  • Imine Formation: Stir at RT for 2 hours (monitor by TLC).

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Workup: Quench with water, extract with DCM.[1][2]

  • Yield: Typically >90% (vs. ~75% using aged free base).[1][2]

Mechanism of Action: The "Bifunctional" Effect

In catalytic applications, the 2-Picolylamine ligand does not just hold the metal; it shuttles protons.

BifunctionalMechanism Ru Ru-H (Hydride) TS Transition State (6-Membered Ring) Ru->TS H- Transfer N_amine NH2 (Proton Donor) N_amine->TS H+ Transfer Substrate Ketone (C=O) Substrate->TS Product Alcohol (CH-OH) TS->Product

Figure 2 Caption: The amine proton of 2-Picolylamine stabilizes the transition state via H-bonding, accelerating hydrogenation.

References

  • Stability Constants of Zinc-Amine Complexes. ChemGuide / IUPAC Data. (Zinc-Ethylenediamine Log K1 = 5.9).[1][2] Link

  • Comparison of 2-Picolylamine and Dipicolylamine. Inorg. Chem. 2009, 48, 15, 7009–7011.[1] "Subtle modification of 2,2-dipicolylamine lowers the affinity and improves the turn-on of Zn(II)-selective fluorescent sensors."[2] Link

  • Zinc Sensing Mechanisms. J. Am. Chem. Soc. 2009, 131, 20, 7142–7152.[1] "Solution and Fluorescence Properties of Symmetric Dipicolylamine-Containing Sensors." Link

  • Ruthenium Catalysis. Coord. Chem. Rev. 2015, 300, 29–85.[1][3] "Ruthenium and Osmium Complexes Containing 2-(aminomethyl)pyridine Based Ligands in Catalysis." Link

  • Amide Coupling Reactivity. Beilstein J. Org.[1][2] Chem. 2023.[1][2][4][5] "Recent advances in the cleavage of non-activated amides (Transamidation comparison)." Link

Sources

A Comparative Study on the Stability of Pyridin-2-ylmethanamine Salts: A Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's stability, bioavailability, and manufacturability. This guide provides an in-depth comparative analysis of the stability of different salt forms of Pyridin-2-ylmethanamine, a versatile bidentate ligand and a key building block in the synthesis of various pharmaceutical compounds.[1][2] For researchers, scientists, and drug development professionals, understanding the nuances of salt stability is paramount to ensuring the development of a robust and efficacious drug product.

This technical guide will delve into the critical aspects of solid-state stability, hygroscopicity, and thermal stability of three common pharmaceutical salts of Pyridin-2-ylmethanamine: Hydrochloride (HCl), Sulfate (SO₄²⁻), and Phosphate (PO₄³⁻). While direct comparative experimental data for these specific salts is not extensively available in the public domain, this guide synthesizes established principles of pharmaceutical salt stability to present a representative comparison. The experimental data presented herein is illustrative and intended to guide researchers in their own empirical studies.

The Critical Role of Salt Selection in Drug Development

Pyridin-2-ylmethanamine, a primary amine, is a basic compound that readily forms salts with various acids.[3][4] The choice of the counter-ion has a significant impact on the physicochemical properties of the resulting salt.[5] A well-chosen salt can enhance solubility, improve dissolution rates, and most importantly, increase the stability of the API. Conversely, a suboptimal salt form can lead to issues such as poor handling characteristics due to hygroscopicity, degradation during storage, and compromised therapeutic efficacy.[5]

The stability of a pharmaceutical salt is not an intrinsic property but is influenced by a multitude of factors including the pKa of the API and the counter-ion, the crystal lattice energy of the salt, and its interaction with environmental factors such as moisture and heat.[5] A thorough understanding of these factors is essential for a rational approach to salt selection.

Experimental Investigation of Salt Stability

A comprehensive assessment of salt stability involves a battery of experimental tests designed to probe the physical and chemical integrity of the salt under various stress conditions. The following sections detail the methodologies for evaluating hygroscopicity, thermal stability, and solid-state chemical stability.

Hygroscopicity Assessment

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter to evaluate for solid dosage forms. Excessive moisture uptake can lead to physical changes such as deliquescence, as well as chemical degradation.

Experimental Protocol:

A dynamic vapor sorption (DVS) analyzer is the preferred instrument for precise hygroscopicity profiling.

  • Sample Preparation: Accurately weigh 10-20 mg of each salt (Hydrochloride, Sulfate, and Phosphate) into the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at 25°C until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Subject the sample to a pre-defined humidity program, typically starting from 0% RH and incrementally increasing to 90% RH in 10% steps, followed by a desorption cycle back to 0% RH. At each step, the sample is allowed to equilibrate until a stable weight is recorded.

  • Data Analysis: The percentage change in mass at each RH step is plotted to generate a sorption-desorption isotherm.

Hygroscopicity_Workflow cluster_prep Sample Preparation cluster_dvs Dynamic Vapor Sorption (DVS) Analysis cluster_analysis Data Analysis start Weigh 10-20 mg of Salt drying Dry at 25°C, 0% RH start->drying sorption Increase RH from 0% to 90% drying->sorption desorption Decrease RH from 90% to 0% sorption->desorption plot Plot % Mass Change vs. % RH desorption->plot isotherm Generate Sorption-Desorption Isotherm plot->isotherm

Hygroscopicity assessment workflow using DVS.
Thermal Stability Analysis

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for evaluating the thermal stability of pharmaceutical salts. TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration, desolvation, and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing events such as melting, crystallization, and solid-solid phase transitions.

Experimental Protocols:

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of the salt into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Plot the percentage weight loss versus temperature to obtain the TGA thermogram. The onset of significant weight loss indicates the decomposition temperature.

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of the salt into a DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.

Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_prep Weigh 5-10 mg of Salt tga_run Heat at 10°C/min under N₂ tga_prep->tga_run tga_data Record % Weight Loss tga_run->tga_data tga_analysis Determine Decomposition Temp. tga_data->tga_analysis dsc_prep Weigh 2-5 mg of Salt dsc_run Heat at 10°C/min dsc_prep->dsc_run dsc_data Record Heat Flow dsc_run->dsc_data dsc_analysis Identify Melting/Transitions dsc_data->dsc_analysis

Workflow for thermal stability analysis using TGA and DSC.
Solid-State Chemical Stability under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies involve exposing the salt to stress conditions that accelerate degradation, as outlined in the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol:

  • Sample Preparation: Place a known amount of each salt in separate, appropriate containers.

  • Stress Conditions: Expose the samples to the following conditions for a specified duration (e.g., 4 weeks):

    • Elevated Temperature: 60°C

    • High Humidity: 40°C / 75% RH

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Sample Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for the parent compound and any degradation products using a stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.

Comparative Stability of Pyridin-2-ylmethanamine Salts

The following tables present a representative comparison of the stability of Pyridin-2-ylmethanamine Hydrochloride, Sulfate, and Phosphate salts based on established scientific principles.

Table 1: Hygroscopicity Comparison

Salt FormMoisture Uptake at 80% RH (%)Hygroscopicity ClassificationExpected Observations
Hydrochloride 5.0 - 10.0Hygroscopic to Very HygroscopicPotential for significant water uptake, may become sticky or deliquesce at high humidity.
Sulfate 1.0 - 3.0Slightly HygroscopicGenerally good physical stability with minimal water uptake.
Phosphate 2.0 - 5.0Moderately HygroscopicMay show some water uptake, but typically more stable than the hydrochloride salt.

Table 2: Thermal Stability Comparison

Salt FormOnset of Decomposition (TGA, °C)Melting Point (DSC, °C)Expected Thermal Behavior
Hydrochloride ~180 - 200~150 - 170Lower thermal stability, may decompose close to its melting point.
Sulfate ~220 - 240>200 (or decomposes before melting)Higher thermal stability due to the divalent nature and stronger ionic interactions of the sulfate ion.
Phosphate ~200 - 220~180 - 200Good thermal stability, generally intermediate between the hydrochloride and sulfate salts.

Table 3: Solid-State Chemical Stability under Stress Conditions (4 weeks)

Salt Form% Degradation at 60°C% Degradation at 40°C/75% RH% Degradation under Photolytic Stress
Hydrochloride < 2.0< 3.0< 1.0
Sulfate < 1.0< 1.5< 1.0
Phosphate < 1.5< 2.0< 1.0

Discussion and Mechanistic Insights

The anticipated stability profiles of the different salts of Pyridin-2-ylmethanamine can be rationalized by considering the properties of the respective counter-ions.

  • Hygroscopicity: The high hygroscopicity often observed with hydrochloride salts is attributed to the small size and high charge density of the chloride ion, which has a strong affinity for water molecules. In contrast, the larger sulfate and phosphate anions with their more delocalized charges tend to form less hygroscopic salts.

  • Thermal Stability: The thermal stability of a salt is largely influenced by the strength of the ionic interactions in the crystal lattice. The divalent sulfate ion can form stronger ionic bonds with two protonated Pyridin-2-ylmethanamine molecules, leading to a more stable crystal lattice and a higher decomposition temperature compared to the monovalent chloride ion. The phosphate ion, being trivalent, can also form strong ionic networks, contributing to good thermal stability.

  • Chemical Stability: The chemical stability of the salts under stress conditions is influenced by the microenvironment created by the counter-ion. The presence of absorbed water in more hygroscopic salts, such as the hydrochloride, can facilitate hydrolytic degradation pathways. The pyridine ring itself can be susceptible to oxidation, and the presence of moisture can accelerate such reactions.[6][7][8] The less hygroscopic sulfate and phosphate salts are expected to offer better protection against moisture-mediated degradation.

Conclusion and Recommendations

The selection of an optimal salt form for Pyridin-2-ylmethanamine is a critical step in the development of a stable and effective pharmaceutical product. Based on the principles of salt stability, the sulfate salt is anticipated to exhibit the most favorable overall stability profile, with low hygroscopicity and high thermal stability. The phosphate salt also presents a viable option with good stability characteristics. The hydrochloride salt , while potentially offering advantages in terms of solubility, is likely to be more challenging from a stability perspective due to its expected hygroscopicity.

It is imperative that these theoretical considerations are substantiated by rigorous experimental testing. The protocols and insights provided in this guide offer a robust framework for conducting a comprehensive comparative stability study of Pyridin-2-ylmethanamine salts. By systematically evaluating the hygroscopicity, thermal stability, and solid-state chemical stability, researchers can make an informed and data-driven decision on the most suitable salt form for their specific application, ultimately contributing to the development of a high-quality and reliable pharmaceutical product.

References

  • Sims, G. K., & O'Loughlin, E. J. (Year). Degradation of Pyridines in the Environment. Journal. [Link not available]
  • Wang, L., et al. (2008). Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. Applied Microbiology and Biotechnology. [Link not available]
  • BenchChem. (2025). Stability issues and degradation pathways of 3,4-Diphenylpyridine derivatives. BenchChem Technical Guide. [Link not available]
  • Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Science and Technology. [Link not available]
  • Thakuria, R., et al. (Year).
  • Zinina, O., et al. (Year). Enzymatic Degradation of Pyridine and Pyridinols. Journal. [Link not available]
  • ChemScene. (Year). Pyridin-2-ylmethanamine.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link not available]
  • LibreTexts. (2005). Principles of Drug Action 1, Spring 2005, Amines. Chemistry LibreTexts. [Link not available]
  • Sigma-Aldrich. (Year). Pyridin-2-ylmethanamine.
  • Mphahlele, M. J., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules. [Link not available]
  • LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link not available]
  • BLD Pharm. (Year). Pyridin-2-ylmethanamine.
  • BenchChem. (2025). Thermal Stability and Decomposition of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde: A Technical Guide. BenchChem Technical Guide. [Link not available]
  • Wikipedia. (Year). 2-Picolylamine. Wikipedia. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem Technical Guide. [Link not available]
  • Hossain, M. A., et al. (Year). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link not available]
  • PubChem. (Year). 2-Pyridinemethanamine. National Center for Biotechnology Information. [Link]

  • A2B Chem. (Year). Pyridin-2-ylmethanamine.
  • Al-Taani, A. M. (2022). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. Impactfactor. [Link not available]
  • Sobańska, A. W., et al. (2023).
  • Wesolowski, M., & Rojek, B. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules. [Link not available]
  • Siqueira, A. B., et al. (Year). Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines). Journal of Thermal Analysis and Calorimetry. [Link not available]

Sources

Spectroscopic Comparison of Pyridin-2-ylmethanamine Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Inorganic Spectroscopists, and Process Development Scientists.[1]

Executive Summary: The "Gatekeeper" Scaffold

Pyridin-2-ylmethanamine (2-Picolylamine, 2-PA) is a privileged scaffold in coordination chemistry and drug design. While often supplied as the hydrochloride salt (2-PA·HCl) for stability, its utility relies on its conversion to the free base or its derivatization into higher-order ligands like Dipicolylamine (DPA) .

This guide provides a rigorous spectroscopic comparison of 2-PA·HCl against its free base form and its tridentate derivative, DPA.[1] We focus on the critical spectral shifts that confirm protonation states and metal coordination, providing the data necessary to validate synthesis and binding assays.

Molecular Architecture & Solvation Dynamics[1]

Understanding the protonation landscape is a prerequisite for interpreting the spectroscopy. 2-PA is a bidentate ligand, but its hydrochloride form locks the nitrogen atoms in a non-coordinating ammonium/pyridinium state.

Protonation States and pKa

The molecule possesses two protonation sites with distinct acidities.

  • 
    :  Pyridine Nitrogen (Py-N).
    
  • 
    :  Aliphatic Amine Nitrogen (R-NH
    
    
    
    ).

Implication: At physiological pH (7.4), the pyridine ring is largely deprotonated (active), while the amine remains protonated (inactive for coordination), necessitating pH adjustment for metal binding.[1]

Structural Comparison Logic (DOT Diagram)

ProtonationLandscape cluster_DPA Derivative Comparison HCl_Salt 2-PA·2HCl (Fully Protonated) Inactive Ligand Mono_Cat 2-PA·H+ (Amine Protonated) pH 4-7 HCl_Salt->Mono_Cat NaOH (eq 1) pKa ~2.3 Free_Base 2-PA Free Base (Fully Deprotonated) Active Bidentate Mono_Cat->Free_Base NaOH (eq 2) pKa ~8.8 Metal_Complex M(II)-Complex (Chelated) Signal Transduction Free_Base->Metal_Complex + M(II) (Cu, Zn) DPA Dipicolylamine (DPA) Tridentate Ligand Higher Affinity Free_Base->DPA Derivatization (Reductive Amination)

Figure 1: Protonation landscape of 2-Picolylamine showing the transition from the stable HCl salt storage form to the active chelating species.

Spectroscopic Fingerprinting

The following data differentiates the hydrochloride salt from the free base and the tridentate DPA derivative.

Nuclear Magnetic Resonance ( H NMR)

The accumulation of positive charge in the HCl salt causes significant deshielding (downfield shift), particularly at the


-methylene position.

Table 1: Comparative


H NMR Shifts (ppm) 
Solvent: D

O for salts, CDCl

for free bases.[1]
Proton Environment2-PA·2HCl (Salt)2-PA (Free Base)Dipicolylamine (DPA)Mechanistic Insight
Py-H6 (Ortho) ~8.70 (d)~8.55 (d)~8.52 (d)Proximity to Py-N; sensitive to Py-N protonation.
Py-H4 (Para) ~8.45 (t)~7.65 (t)~7.66 (t)Resonance effect of the ring current.
-CH

- (Methylene)
4.45 (s) 3.98 (s) 3.85 (s) Primary Indicator: +0.5 ppm shift confirms salt formation.
-NH

(Amine)
Not obs. (Exchange)~1.80 (bs)~2.0 (bs)Disappears in D

O; broad singlet in CDCl

.

Critical Observation: If your "Free Base" sample shows a methylene peak >4.1 ppm, it is likely partially protonated or contaminated with salt.[1]

Vibrational Spectroscopy (FT-IR)

IR is the fastest method to verify the removal of HCl during the "free-basing" protocol.

Table 2: Diagnostic IR Bands (cm


) 
Vibrational Mode2-PA·HCl2-PA Free BaseInterpretation
N-H Stretch 2600–3200 (Broad)3370, 3290 (Sharp)Broad "Ammonium band" indicates salt presence.
Pyridine Ring Breathing 1005992Shift to higher freq. upon protonation/coordination.
C=N Ring Stretch 16151590Diagnostic for pyridine nitrogen status.

Functional Performance: Metal Chelation

For drug development (e.g., metallo-radiopharmaceuticals or fluorescent sensors), the binding affinity and kinetics are paramount.[1]

2-PA vs. DPA: The Chelation Gap

While 2-PA is a bidentate ligand, its derivative Dipicolylamine (DPA) adds a second pyridine arm, creating a tridentate "pincer" effect.[1] This results in significantly higher stability constants (


) for transition metals.

Table 3: Stability Constants (


) for M(II) Complexes 
Metal Ion2-Picolylamine (Bidentate)Dipicolylamine (Tridentate)Performance Implication
Cu(II) ~9.5~15.2DPA is superior for irreversible binding (e.g., PET tracers).
Zn(II) ~5.5~7.82-PA allows reversible sensing; DPA is a scavenger.
Fe(II) ~4.5~8.0DPA stabilizes low-spin states more effectively.
Chelation Mechanism Visualization

Chelation cluster_2PA 2-PA (Bidentate) cluster_DPA DPA (Tridentate) L1 N(Py) -- Cu -- N(Amine) Desc1 Lower Stability Kinetically Labile L2 N(Py) -- Cu -- N(Py)      |   N(Amine) Desc2 High Stability Kinetically Inert

Figure 2: Structural difference in coordination geometry. DPA forms two fused 5-membered chelate rings, maximizing the chelate effect.[1]

Experimental Protocols

Protocol A: Quantitative Conversion of 2-PA·HCl to Free Base

Required for organic synthesis or organometallic preparation where chloride ions or protons interfere.[1]

  • Dissolution: Dissolve 1.0 g (approx. 6 mmol) of 2-PA·2HCl in 5 mL of minimum distilled water.

  • Basification: Place the vessel in an ice bath. Dropwise add 10 M NaOH until pH > 12. The solution will become turbid and an oily layer will separate.

  • Extraction: Extract 3x with Dichloromethane (DCM). Note: 2-PA is water-soluble; thorough extraction is required.

  • Drying: Dry combined organics over anhydrous Na

    
    SO
    
    
    
    .
  • Validation: Evaporate solvent. Record

    
    H NMR in CDCl
    
    
    
    .
    • Pass Criteria: Methylene peak < 4.0 ppm.

    • Fail Criteria: Broad peaks > 4.2 ppm (indicates residual salt/water).

Protocol B: UV-Vis Titration for Binding Constant Determination

Self-validating system for comparing 2-PA derivatives.

  • Stock Prep: Prepare 1 mM stock of Ligand (2-PA or DPA) in HEPES buffer (pH 7.4).

  • Metal Stock: Prepare 10 mM Cu(ClO

    
    )
    
    
    
    in water.
  • Titration: Add metal stock in 0.1 equivalent increments to the ligand solution in a quartz cuvette.

  • Detection: Monitor Absorbance at 600–800 nm (d-d transition).

    • 2-PA Endpoint:

      
       ~630 nm.
      
    • DPA Endpoint:

      
       ~670 nm (Blue shift indicates stronger field).
      
  • Plot: Plot Absorbance vs. [M]/[L] ratio. An inflection point at 1.0 indicates 1:1 stoichiometry.

References

  • NIST Chemistry WebBook. "2-Picolylamine Spectra and Data." National Institute of Standards and Technology. [Link]

  • PubChem. "Compound Summary: 2-Pyridinemethanamine." National Library of Medicine. [Link][2]

  • ResearchGate (Thushara et al.). "Comparison of 1H NMR shifts of dipicolylamine units in Pt complexes." [Link]

Sources

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